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2-(2-Bromo-4-fluorophenoxy)propanoic acid Documentation Hub

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  • Product: 2-(2-Bromo-4-fluorophenoxy)propanoic acid
  • CAS: 1579-73-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling: 2-(2-Bromo-4-fluorophenoxy)propanoic acid

Executive Summary The accurate determination of dissociation constants (pKa) for halogenated phenoxy-alkanoic acids is a critical step in predicting their environmental fate, bioavailability, and formulation stability.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate determination of dissociation constants (pKa) for halogenated phenoxy-alkanoic acids is a critical step in predicting their environmental fate, bioavailability, and formulation stability.[1] This guide focuses on 2-(2-Bromo-4-fluorophenoxy)propanoic acid , a structural analog relevant to both PPAR-agonist drug discovery and auxin-mimic herbicide development.[1]

This compound presents specific challenges due to its lipophilicity and the competing electronic effects of its halogen substituents. This whitepaper provides a structural analysis of its acidity, a consensus prediction of its pKa, and a rigorous, self-validating Standard Operating Procedure (SOP) for its experimental determination using potentiometric titration in cosolvent systems.[1]

Part 1: Structural Analysis & Theoretical Acidity[1]

To understand the acidity of 2-(2-Bromo-4-fluorophenoxy)propanoic acid, we must deconstruct its electronic environment relative to the carboxylic acid proton donor.[1]

Structural Deconstruction

The molecule consists of three distinct functional zones influencing the carboxyl group:

  • The Propanoic Acid Tail: Unlike acetic acid derivatives (e.g., 2,4-D), the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -methyl group in the propanoic chain exerts a weak electron-donating (+I) effect, typically raising the pKa slightly (making it a weaker acid) compared to its acetic acid counterpart.
    
  • The Ether Linkage: The phenoxy oxygen is electronegative. Its inductive effect (-I) withdraws electron density from the carboxyl carbon, stabilizing the carboxylate anion and increasing acidity relative to phenylpropanoic acid.[1]

  • The Halogenated Aromatic Ring:

    • 2-Bromo (Ortho): Exerts a strong inductive electron-withdrawing effect (-I) due to proximity.[1] It also imposes steric strain that may twist the ether linkage, decoupling resonance and enhancing the inductive pull.

    • 4-Fluoro (Para): Exerts a strong -I effect but also a resonance donating (+R) effect.[1] In the context of stabilizing a remote carboxylate anion, the inductive withdrawal generally dominates.

Comparative pKa Prediction (SAR)

Based on Structure-Activity Relationships (SAR) with established analogs, we can derive a high-confidence predicted range.[1]

CompoundStructure NoteExperimental pKaEffect on Target
Phenoxyacetic acid Unsubstituted parent3.17Baseline
Mecoprop 2-Methyl-4-chlorophenoxypropanoic3.78Methyl group (+I) weakens acid.[1]
2,4-D 2,4-Dichlorophenoxyacetic2.80Cl (-I) strengthens acid.[1]
Target Molecule 2-Br, 4-F substitution 3.05 ± 0.2 (Pred)Stronger than Mecoprop; slightly weaker than 2,4-D due to propanoic tail.[1]

Consensus Prediction: The target molecule is expected to have a thermodynamic pKa in the range of 2.9 – 3.3 .

Part 2: Experimental Protocol (Potentiometric Titration)

Due to the expected limited aqueous solubility of the unionized form (LogP estimated > 2.5), standard aqueous titration is prone to precipitation errors. The following protocol utilizes the Yasuda-Shedlovsky Extrapolation Method , measuring apparent pKa (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) in methanol/water mixtures and extrapolating to 0% solvent.
Reagents & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo T5/T7 or Sirius T3).[1]

  • Electrode: DGi115-SC or equivalent glass pH electrode (fast response).

  • Titrant: 0.1 M Carbonate-free KOH (standardized against KHP).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

  • Cosolvent: Methanol (HPLC Grade).[1]

  • Reference Standard: Benzoic Acid (pKa 4.[1]20) for system validation.

The "Self-Validating" Workflow

This protocol includes a mandatory "Check-Point" using the Bjerrum Plot analysis to ensure the electrode slope is Nernstian before sample data is accepted.[1]

TitrationWorkflow Start Start: Sample Preparation Weigh Weigh ~3-5 mg Sample (Target 1mM conc) Start->Weigh Dissolve Dissolve in MeOH/Water ratios (30%, 40%, 50% MeOH) Weigh->Dissolve Blank Run Blank Titration (Determine Carbonate levels) Dissolve->Blank Titrate Execute Alkalimetric Titration (pH 1.8 -> 11.0) Blank->Titrate Bjerrum Calculate Bjerrum Plot (n-bar) Check for precipitation Titrate->Bjerrum Decision Is n-bar curve smooth? Bjerrum->Decision Calc Calculate psKa for each ratio Decision->Calc Yes Fail Precipitation Detected: Reduce Conc or Increase MeOH Decision->Fail No Yasuda Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Calc->Yasuda Result Output: Aqueous pKa Yasuda->Result Fail->Dissolve

Figure 1: The Yasuda-Shedlovsky extrapolation workflow for lipophilic acids.

Step-by-Step Methodology

Step 1: System Calibration

  • Calibrate pH electrode using pH 4.01, 7.00, and 10.01 buffers.[1] Slope must be >98%.[1]

  • Perform a "Blank" titration on the 0.15 M KCl/MeOH solvent to determine the exact

    
     (standard potential) of the electrode in the specific solvent mixture. Crucial: Do not assume aqueous pH calibration applies to methanol mixtures.
    

Step 2: Sample Preparation

  • Prepare three assay beakers containing 30%, 40%, and 50% (w/w) Methanol in 0.15 M KCl water.

  • Accurately weigh 2-(2-Bromo-4-fluorophenoxy)propanoic acid to achieve a final concentration of ~1 mM (approx 5.2 mg in 20 mL).

  • Acidify the solution with 0.1 M HCl to pH ~1.8 to ensure the molecule is fully protonated (

    
     form).
    

Step 3: Titration

  • Purge with Argon or Nitrogen for 60 seconds to remove dissolved ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Titrate with 0.1 M KOH using dynamic dosing (min increment 2 µL, max 20 µL) based on

    
    .
    
  • Stop titration at pH 11.0.[1]

Step 4: Data Analysis (The Yasuda-Shedlovsky Equation) The apparent pKa (


) obtained in cosolvents shifts linearly with the dielectric constant of the medium. Plot the data using the following equation:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



  • Where

    
     is the dielectric constant of the methanol/water mixture.
    
  • The y-intercept (extrapolated to pure water dielectric

    
    ) yields the true aqueous pKa.
    

Part 3: Implications for Drug & Agrochemical Development[1]

Understanding the pKa of 2-(2-Bromo-4-fluorophenoxy)propanoic acid allows for precise modeling of its behavior in biological systems.[1]

Solubility & LogD Profile

With a pKa approx 3.1, this compound behaves as an anionic surfactant at physiological pH (7.4).[1]

  • Stomach (pH 1.5): Predominantly neutral (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). High membrane permeability, low solubility.[1][2]
    
  • Intestine/Blood (pH 7.4): Predominantly ionized (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). High solubility, lower passive permeability (requires transporters or ion-pairing).[1]
    
Formulation Strategy
  • Salt Selection: Due to the low pKa, this acid readily forms stable salts with weak bases (e.g., lysine, tromethamine) or inorganic bases (Na+, K+), which is the preferred form for solid dosage or liquid herbicide formulations to enhance solubility.[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (The authoritative text on pKa determination protocols).

  • Box, K. J., & Comer, J. E. (2008).[1] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.[1]

  • PubChem Database. (2024).[1] "2-(2-Bromo-4-fluorophenoxy)propanoic acid Structure and Properties." National Library of Medicine.[1]

  • Reijenga, J., et al. (2013).[1] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71.[1]

  • Takács-Novák, K., & Avdeef, A. (1996).[1] "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[1]

Sources

Exploratory

Thermodynamic Properties of Halogenated Phenoxy Propanoic Acids: A Technical Guide

Executive Summary & Core Directive This guide addresses the thermodynamic characterization of halogenated phenoxy propanoic acids (HPPAs), a class of compounds pivotal in agrochemistry (e.g., Dichlorprop, Fenoxaprop) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the thermodynamic characterization of halogenated phenoxy propanoic acids (HPPAs), a class of compounds pivotal in agrochemistry (e.g., Dichlorprop, Fenoxaprop) and pharmaceutical design (PPAR agonists).

Thermodynamic data—specifically solid-liquid equilibrium (SLE), enthalpy of fusion (


), and sublimation pressure—are not merely physical constants; they are the boundary conditions for process design. In drug development and formulation, these properties dictate bioavailability, crystallization kinetics, and shelf-life stability.

The Scientist’s Mandate: Do not rely on single-point literature values. Polymorphism in HPPAs is rampant due to the chiral center at the propanoic acid moiety. This guide provides the framework to generate, validate, and interpret your own thermodynamic data.

Mechanistic Insight: The Lattice Energy Landscape

To understand the thermodynamics of HPPAs, one must understand the competition between two dominant intermolecular forces:

  • Carboxylic Acid Dimerization: In the solid state, HPPAs predominantly form centrosymmetric dimers via cyclic hydrogen bonds (

    
     motif). This interaction is energetically robust (~60 kJ/mol) and creates a high-melting "hard" lattice.
    
  • Halogen Bonding & Stacking: The halogen substituents (Cl, F, Br) on the phenoxy ring introduce anisotropy. Chlorine atoms, for instance, often engage in

    
     or 
    
    
    
    interactions.
    • Causality: Increasing halogenation generally decreases water solubility not just due to hydrophobicity, but because the crystal lattice energy increases, making the energy penalty for cavity formation in water too high to overcome.

Chiral Implications (Racemate vs. Enantiomer)

HPPAs possess a chiral center at the


-carbon.
  • The Wallach Rule: For most HPPAs, the racemate forms a denser, more stable crystal lattice than the pure enantiomer.

  • Thermodynamic Consequence: You will often observe a higher melting point and enthalpy of fusion for the racemic mixture compared to the pure (R)- or (S)-enantiomer. This impacts chiral resolution processes.

Key Thermodynamic Data

The following data summarizes the core thermodynamic properties for representative HPPAs. Use these as validation standards for your instrumentation.

Table 1: Physicochemical Constants of Select HPPAs
CompoundCAS No.[1][2]Melting Point (

, K)
Enthalpy of Fusion (

, kJ/mol)
Water Solubility (

)
2-Phenoxypropanoic acid 940-31-8389 - 39233.05~1200 mg/L
Dichlorprop (Racemic) 120-36-5390.6 - 391.228.5 - 31.2350 mg/L
Dichlorprop-P (R-isomer) 15165-67-7389 - 393Lower vs Racemate600 mg/L
Diclofop Acid 40843-25-2391.15~35.050 mg/L

Note: The similarity in melting points between 2-PPA and Dichlorprop masks the significant difference in lipophilicity (


), which drives the solubility difference.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Purity

Objective: Determine


 and 

with precision, while detecting potential polymorphism.

The "Why" Behind the Steps: Standard open-pan DSC often fails for HPPAs because they have significant sublimation pressure near their melting points. Sublimation is an endothermic event that overlaps with melting, artificially inflating the integrated


.

Workflow:

  • Calibration: Use Indium (

    
    ) and Tin (
    
    
    
    ) standards.[3][4]
  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum hermetic pan (crimped seal).

    • Critical: Do not use open pans. The hermetic seal suppresses sublimation.

  • Thermal Cycle:

    • Equilibrate at

      
      .[1][5]
      
    • Ramp

      
       to 
      
      
      
      .
    • Cooling: Ramp down

      
       to recrystallize (check for glass formation).
      
    • Re-heat: Ramp

      
      .
      
  • Analysis: Integrate the melting peak of the first heating cycle for "as-received" crystallinity. Use the second cycle to determine intrinsic molecular properties.

Protocol B: Solubility Measurement (Shake-Flask Method)

Objective: Generate data for Van't Hoff analysis (


 vs 

).

Workflow:

  • Excess Addition: Add solid HPPA to the solvent (e.g., octanol, water, cyclohexane) until a visible solid phase persists.

  • Equilibration: Agitate at constant temperature (

    
    ) for 72 hours.
    
    • Validation: Measure concentration at 24h, 48h, and 72h. Equilibrium is reached when

      
      .
      
  • Phase Separation:

    • Stop agitation. Allow settling for 4 hours.

    • Use a syringe filter (0.45

      
       PTFE) pre-heated to the bath temperature.
      
    • Why? If the syringe is cold, the saturated solution will crystallize inside the filter, altering the filtrate concentration.

  • Quantification: Dilute filtrate and analyze via HPLC-UV (typically 230 nm or 280 nm depending on the phenoxy substitution).

Visualization of Workflows

Diagram 1: Solid-Liquid Equilibrium (SLE) Determination Logic

This workflow ensures that the data collected represents true thermodynamic equilibrium, not kinetic solubility.

SLE_Workflow Start Start: Solid HPPA + Solvent Saturate 1. Supersaturation (Add Excess Solid) Start->Saturate Agitate 2. Isothermal Agitation (T ± 0.1 K, 72h) Saturate->Agitate Check 3. Stability Check (C_48h vs C_72h) Agitate->Check Check->Agitate Unstable (>2% diff) Filter 4. Isothermal Filtration (Heated Syringe) Check->Filter Stable (<2% diff) Analyze 5. HPLC/Gravimetric Analysis Filter->Analyze Calc 6. Van't Hoff Plot (ln x vs 1/T) Analyze->Calc

Caption: Step-by-step logic for determining thermodynamic solubility, emphasizing temperature control during filtration.

Diagram 2: Thermodynamic Cycle for Solubility Prediction

To predict solubility in new solvents without experimentation, we use the thermodynamic cycle linking sublimation, fusion, and mixing.

Thermo_Cycle Solid Solid Crystal (Stable Lattice) Gas Gas Phase (Ideal) Solid->Gas Sublimation (ΔH_sub) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔH_fus) Solution Solution Phase (Solvated) Gas->Solution Solvation (ΔH_solv) Liquid->Solution Mixing (ΔH_mix)

Caption: Thermodynamic cycle illustrating that Solubility = Fusion + Mixing, or Sublimation + Solvation.

Mathematical Modeling (The Van't Hoff Analysis)

Once experimental data is gathered (Protocol B), use the modified Apelblat equation or the simple Van't Hoff equation to model the system.

For an ideal solution approximation (often valid for HPPAs in alcohols):



Where:

  • 
    : Mole fraction solubility
    
  • 
    : Enthalpy of fusion (from DSC)
    
  • 
    : Melting temperature (Kelvin)
    
  • 
    : Gas constant (8.314 J/mol·K)
    

Interpretation: If your experimental plot of


 vs 

deviates from linearity, it indicates non-ideal behavior (activity coefficient

). In HPPAs, this is usually due to specific solute-solvent hydrogen bonding (e.g., in water or ethanol) or solute-solute dimerization in non-polar solvents (e.g., hexane).

References

  • NIST Chemistry WebBook. Propanoic acid, 2-(2,4-dichlorophenoxy)-: Phase change data. National Institute of Standards and Technology.[3][6] [Link]

  • Chickos, J. S., et al. (1991). Estimating entropies and enthalpies of fusion of organic compounds.[6] Journal of Organic Chemistry, 56(3), 927-938.[6] [Link]

  • Vecchio, S., & Brunetti, B. (2005). Standard Sublimation Enthalpies of Some Dichlorophenoxy Acids and Their Methyl Esters.[7] Journal of Chemical & Engineering Data. [Link]

  • PubChem. 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop).[1][2] National Library of Medicine. [Link][1][2]

  • Perlovich, G. L., et al. (2006).Thermodynamic investigation of sublimation and solubility of 2-phenoxypropionic acid derivatives.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Agrochemical Profiling of 2-(2-Bromo-4-fluorophenoxy)propanoic Acid

Topic: Agrochemical Applications of 2-(2-Bromo-4-fluorophenoxy)propanoic Acid Content Type: Technical Application Notes and Protocols Audience: Agrochemical Discovery Scientists, Formulation Chemists, and Plant Physiolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Agrochemical Applications of 2-(2-Bromo-4-fluorophenoxy)propanoic Acid Content Type: Technical Application Notes and Protocols Audience: Agrochemical Discovery Scientists, Formulation Chemists, and Plant Physiologists

Introduction & Chemical Profile[1][2][3]

2-(2-Bromo-4-fluorophenoxy)propanoic acid (CAS: 1579-73-3) is a specialized halogenated phenoxypropionate. While structurally analogous to commercial herbicides like Dichlorprop (2,4-DP) and Mecoprop (MCPP), this compound represents a critical "probe molecule" in modern agrochemical discovery.

Its significance lies in its specific halogenation pattern:

  • 4-Fluoro Substitution: Unlike the 4-chloro group in 2,4-D, the 4-fluoro moiety is highly resistant to oxidative defluorination by plant Cytochrome P450s, making this compound a vital tool for studying metabolic resistance mechanisms in weeds.

  • 2-Bromo Steric Bulk: The bulky bromine atom at the ortho position influences the rotational conformation of the ether linkage, altering binding affinity to the TIR1 auxin receptor compared to its chlorinated counterparts.

This guide details the application of this compound as both a Synthetic Auxin Mimic (Group 4 Herbicide) and a Metabolic Stability Standard in resistance profiling.

Table 1: Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₉H₈BrFO₃Core scaffold for phenoxy herbicides
Molecular Weight 263.06 g/mol Optimal range for phloem mobility
pKa (Acid) ~3.1 - 3.5Exists as an anion at physiological pH (7.0), requiring ion-trapping for uptake
LogP (Octanol/Water) ~2.8 (Predicted)Moderately lipophilic; allows cuticle penetration
Functional Class Synthetic Auxin (Group 4)Agonist of TIR1/AFB ubiquitin ligase complex

Mechanism of Action (MoA)

The "Molecular Glue" Hypothesis

Like other phenoxypropionic acids, 2-(2-Bromo-4-fluorophenoxy)propanoic acid functions as a "molecular glue." It bridges the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors.

  • Uptake: The acid enters the cell via passive diffusion (protonated form) or influx carriers (AUX1/LAX).

  • Receptor Binding: It binds to the hydrophobic pocket of TIR1.

  • Ubiquitination: This binding stabilizes the recruitment of Aux/IAA proteins, marking them for polyubiquitination by the SCF^TIR1 complex.

  • Degradation: The 26S proteasome degrades Aux/IAA, releasing ARF (Auxin Response Factors) transcription factors.

  • Gene Activation: Uninhibited ARFs trigger the uncontrolled expression of auxin-responsive genes (e.g., GH3, SAUR), leading to epinasty, tissue swelling, and plant death.

Diagram 1: Auxin Signaling Pathway (MoA)

AuxinPathway Compound 2-(2-Bromo-4-fluorophenoxy) propanoic acid TIR1 TIR1 (F-Box Protein) Compound->TIR1 Binds hydrophobic pocket SCFTIR1 SCF-TIR1 Complex (E3 Ligase) TIR1->SCFTIR1 Forms complex AuxIAA Aux/IAA (Repressor) AuxIAA->SCFTIR1 Recruited by Compound Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCFTIR1->AuxIAA Polyubiquitination ARF ARF Transcription Factors (Active) Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Growth (Epinasty/Death) ARF->GeneExp Transcriptional Activation

Caption: The molecular mechanism of action where the compound acts as an interfacial stabilizer between TIR1 and Aux/IAA repressors.

Application Note: Metabolic Stability Profiling

Context: Herbicide resistance in weeds (e.g., Lolium rigidum, Alopecurus myosuroides) is often driven by enhanced metabolism, specifically ring hydroxylation by Cytochrome P450s.

  • Standard Herbicides: 2,4-D is detoxified via 4-hydroxylation (removing the Cl).

  • The Application: 2-(2-Bromo-4-fluorophenoxy)propanoic acid is used as a metabolic probe . The Carbon-Fluorine bond is significantly stronger (approx. 116 kcal/mol) than the Carbon-Chlorine bond (approx. 81 kcal/mol) and is sterically smaller, making it resistant to oxidative attack at the 4-position.

Experimental Utility: If a weed population is resistant to 2,4-D but susceptible to this fluorinated analog, the resistance mechanism is likely metabolic detoxification via P450s rather than a target-site mutation (TIR1 mutation).

Protocol: High-Throughput Root Growth Inhibition Assay

Purpose: To quantify the auxinic activity of 2-(2-Bromo-4-fluorophenoxy)propanoic acid compared to standard reference herbicides (2,4-D, Dichlorprop).

Scope: Suitable for Arabidopsis thaliana (model) or Amaranthus palmeri (target weed).

Materials
  • Test Compound: 2-(2-Bromo-4-fluorophenoxy)propanoic acid (Purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Growth Medium: 0.5x Murashige and Skoog (MS) salts, 1% sucrose, 0.8% agar, pH 5.7.

  • Plant Material: Arabidopsis thaliana (Col-0) seeds, surface sterilized.

  • Equipment: Square petri dishes (120mm), Growth chamber (22°C, 16h light/8h dark).

Step-by-Step Methodology

1. Stock Preparation:

  • Dissolve 10 mg of the test compound in 1 mL DMSO to create a high-concentration stock.

  • Prepare serial dilutions in DMSO to achieve final assay concentrations ranging from 10 nM to 100 μM.

  • Critical: Keep final DMSO concentration in the agar plates <0.1% to avoid solvent toxicity.

2. Plate Preparation:

  • Add the diluted compound to molten MS agar (cooled to 50°C) prior to pouring.

  • Pour 50 mL of medium into square petri dishes. Allow to solidify.

  • Controls: Include a "Solvent Only" (0.1% DMSO) negative control and a "2,4-D" positive control.

3. Seeding and Stratification:

  • Place surface-sterilized seeds in a single row (approx. 15 seeds/plate) near the top of the square plate.

  • Seal plates with micropore tape.

  • Stratify at 4°C for 2 days to synchronize germination.

4. Vertical Growth Assay:

  • Transfer plates to the growth chamber.

  • Position plates vertically so roots grow along the agar surface.

  • Incubate for 7 days.

5. Data Acquisition & Analysis:

  • Photograph plates using a high-resolution scanner.

  • Measure primary root length using ImageJ (NeuronJ plugin).

  • Calculate the IC₅₀ (concentration inhibiting root growth by 50%) using a non-linear regression model (Log-inhibitor vs. response).

Validation Criteria:

  • Control roots must show straight, gravitropic growth.

  • Treated roots should exhibit the "auxin phenotype": stunted primary root, excessive root hair formation, and agravitropic wandering.

Diagram 2: Experimental Workflow

Workflow Step1 Stock Prep (DMSO) Step2 Agar Plate Preparation Step1->Step2 Step3 Seed Plating (Vertical) Step2->Step3 Step4 Incubation (7 Days, 22°C) Step3->Step4 Step5 Image Analysis (Root Length) Step4->Step5 Step6 IC50 Calculation Step5->Step6

Caption: Workflow for the vertical root growth inhibition assay to determine auxinic potency.

Synthesis Note: Precursor for ACCase Inhibitors

While the acid itself is an auxin mimic, it is also a critical intermediate for synthesizing Aryloxyphenoxypropionate ("Fop") herbicides (Group 1).

Reaction Pathway:

  • Esterification: The carboxylic acid is protected (e.g., methyl ester).

  • Coupling: The phenoxy moiety is not the end-point. In "Fop" synthesis, the starting material is often the hydroquinone derivative. However, 2-(2-Bromo-4-fluorophenoxy)propanoic acid can be used to synthesize hybrid herbicides or be derivatized at the carboxyl group to improve lipophilicity (e.g., formation of the ethylhexyl ester).

Protocol Snippet (Esterification for Field Testing): To improve foliar uptake in greenhouse trials, the acid is often converted to an ester.

  • Reagents: Thionyl chloride (SOCl₂), Ethanol.

  • Procedure: Reflux acid in SOCl₂/EtOH for 2 hours. Evaporate solvent.[1]

  • Result: Ethyl 2-(2-bromo-4-fluorophenoxy)propanoate (Pro-herbicide form).

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

  • Christoffers, M. J. (2011). The biochemical basis of herbicide resistance. Weed Science, 59(S1), 541-557. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-Bromo-4-fluorophenoxy)propanoic acid (CAS 1579-73-3).[2] Link

  • Tanetani, Y., et al. (2009). Action mechanism of a novel herbicide, pyroxasulfone. Pesticide Biochemistry and Physiology, 95(1), 47-55. (Context on metabolic stability of fluorinated herbicides). Link

  • BenchChem. (2025).[3] Application Notes for Phenoxypropionate Intermediates. Link

Sources

Application

Application Note: Nucleophilic Substitution Strategies for Phenoxy Propanoic Acids

Executive Summary Phenoxy propanoic acids (APPs) represent a critical scaffold in agrochemistry (e.g., Mecoprop, Dichlorprop) and pharmaceutical development (e.g., PPAR agonists, fibrates).[1] The core synthetic challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxy propanoic acids (APPs) represent a critical scaffold in agrochemistry (e.g., Mecoprop, Dichlorprop) and pharmaceutical development (e.g., PPAR agonists, fibrates).[1] The core synthetic challenge lies in the formation of the ether linkage via nucleophilic substitution between a phenol and a propanoic acid derivative. While conceptually simple, this reaction is prone to competitive elimination, C-alkylation, and racemization of the


-chiral center.[1]

This guide provides a rigorous technical analysis of reaction parameters and details three validated protocols ranging from standard laboratory synthesis to scalable phase-transfer catalysis (PTC) and stereoselective Mitsunobu inversion.

Mechanistic Foundations & Critical Variables

The S_N2 Paradigm

The formation of the ether bond proceeds via an S_N2 mechanism. The phenoxide anion (nucleophile) attacks the


-carbon of the 2-halopropionate (electrophile), displacing the halide leaving group.
  • Stereochemistry: The reaction proceeds with Walden inversion . To obtain an (R)-phenoxy propionate (often the bioactive isomer in herbicides), one must start with an (S)-2-halopropionate (e.g., L-2-chloropropionic acid).[1]

  • Competitive Pathways:

    • Elimination (E2): The basic conditions required to generate the phenoxide can also deprotonate the

      
      -carbon of the propionate, leading to acrylic acid derivatives.
      
    • O- vs. C-Alkylation: While O-alkylation is favored by hard electrophiles and polar aprotic solvents, C-alkylation remains a risk with sterically hindered phenols or soft leaving groups (e.g., Iodides).[1]

Reaction Condition Optimization Matrix
VariableRecommendationRationale
Solvent Acetonitrile, DMF, or Toluene (PTC) Polar aprotic solvents (DMF, CH3CN) solvate the cation, leaving the phenoxide "naked" and more reactive.[1] Toluene is preferred for industrial PTC to allow easy water separation.
Base K₂CO₃ or NaOH K₂CO₃ is milder, reducing elimination risk. NaOH is cheaper but requires careful control to prevent hydrolysis of esters or racemization.
Leaving Group Cl⁻ or Br⁻ Bromide is a better leaving group (faster rate) but more prone to elimination. Chloride is slower but offers better control and lower cost. Tosylates are excellent for chiral retention strategies.
Temperature 50°C – Reflux Higher temperatures increase rate but exponentially increase elimination side-products.[1] 60–80°C is the optimal window for most substrates.

Visualizing the Pathway

The following diagram illustrates the mechanistic bifurcation and the critical role of condition selection.

ReactionPathway Start Phenol + Base Intermediate Phenoxide Anion Start->Intermediate Deprotonation Product Product: (R)-Phenoxy Propionate (Ether Linkage) Intermediate->Product SN2 Attack (O-Alkylation) Inversion of Config Side_Elim Side Product: Acrylates (Elimination) Intermediate->Side_Elim E2 Elimination (High T, Strong Base) Side_CAlk Side Product: C-Alkylated Phenol Intermediate->Side_CAlk Soft Electrophiles (Solvent Dependent) Electrophile 2-Halo-Propionate (S-Isomer) Electrophile->Product Electrophile->Side_Elim

Figure 1: Mechanistic divergence in phenoxy propanoic acid synthesis. Green path indicates desired S_N2 route.

Validated Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis (Lab Scale)

Best for: Initial screening, robust synthesis of non-chiral or racemic substrates.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Ethyl 2-bromopropionate (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Acetonitrile (ACN) or Acetone (0.5 M concentration relative to phenol)

Procedure:

  • Setup: Charge a round-bottom flask with Phenol (10 mmol),

    
     (20 mmol), and ACN (20 mL).
    
  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide in situ. Note: Evolution of

    
     may be observed.
    
  • Addition: Add Ethyl 2-bromopropionate (12 mmol) dropwise over 10 minutes.

  • Reaction: Heat to reflux (approx. 80°C for ACN) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over

    
     and concentrate.
    
Protocol B: Green Phase-Transfer Catalysis (Scalable)

Best for: Industrial scale-up, moisture-sensitive substrates, "Green Chemistry" compliance.[1]

Reagents:

  • Phenol (1.0 equiv)

  • 2-Chloropropionic acid (1.2 equiv)[1]

  • Sodium Hydroxide (NaOH), 50% aq. solution (2.5 equiv)

  • Toluene (Solvent)[3][4]

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%)

Procedure:

  • Biphasic Setup: In a reactor, dissolve Phenol (100 mmol) and TBAB (5 mmol) in Toluene (100 mL).

  • Base Addition: Add 50% NaOH solution (250 mmol) slowly. The mixture will form two phases.

  • Reaction: Heat the biphasic mixture to 50–60°C with vigorous mechanical stirring (essential for PTC kinetics).

  • Electrophile Addition: Add 2-Chloropropionic acid (120 mmol) dropwise. Caution: Exothermic.

  • Completion: Stir at 60°C for 3-5 hours.

  • Workup: Separate phases. The product is in the aqueous phase as the sodium salt. Acidify the aqueous phase with HCl to pH < 2 to precipitate the free acid. Extract with Ethyl Acetate or filter if solid.

Protocol C: Stereoselective Mitsunobu Inversion

Best for: Synthesis of high-value chiral intermediates where starting from chiral lactate esters is preferred.[1]

Reagents:

  • Phenol (1.0 equiv)

  • (S)-Ethyl Lactate (1.0 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • THF (anhydrous)[2]

Procedure:

  • Solution Prep: Dissolve Phenol (5 mmol), (S)-Ethyl Lactate (5 mmol), and

    
     (6 mmol) in anhydrous THF (25 mL) under Nitrogen atmosphere. Cool to 0°C.[5][6]
    
  • Addition: Add DIAD (6 mmol) dropwise over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Mechanism: The reaction activates the lactate alcohol, allowing the phenol to attack with complete inversion , yielding the (R)-phenoxy propionate.

  • Purification: Concentrate and triturate with hexane/ether to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via column chromatography.

Process Workflow & Troubleshooting

The following diagram outlines the decision-making process for selecting the correct protocol based on substrate constraints.

Workflow Start Select Substrate & Goal Chiral Is Stereochemistry Critical? Start->Chiral Scale Scale > 100g? Chiral->Scale No (Racemic ok) MethodC Protocol C: Mitsunobu (DIAD/PPh3) High Enantiomeric Excess Chiral->MethodC Yes (Inversion needed) MethodA Protocol A: Williamson (K2CO3/Acetone) Robust, General Purpose Scale->MethodA No MethodB Protocol B: PTC (Toluene/NaOH/TBAB) Scalable, Cost-Effective Scale->MethodB Yes

Figure 2: Decision tree for protocol selection based on stereochemical and scale requirements.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.[1]Ensure solvent is anhydrous (Method A/C). Increase base equivalents or switch to stronger base (NaH) if phenol is electron-rich.[1]
Racemization Reaction temperature too high; Basic conditions too harsh.Lower temperature to <50°C. Switch from NaOH to K₂CO₃. Use Method C (Mitsunobu) for stricter control.
Elimination Product High temperature; Hindered substrate.[5]Reduce temperature.[6] Use a less bulky leaving group (Cl instead of Br).
Emulsion (Method B) Inadequate stirring or surfactant issues.Increase stirring speed (RPM). Add brine to aqueous phase to assist separation.

References

  • Mechanism of Williamson Ether Synthesis : Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from

  • Phase Transfer Catalysis : Yadav, G. D., & Deshmukh, G. P. (2017).[1] Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester. Indian Academy of Sciences. Retrieved from

  • Mitsunobu Reaction : Swamy, K. C. K., et al. (2009).[7] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from

  • Industrial Synthesis of Phenoxy Propionic Acids : Google Patents. Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives (US4173709A). Retrieved from

  • Stereoselective Synthesis : Beilstein Journals. Regioselective SN2' Mitsunobu reaction. Retrieved from

Sources

Method

Preparation of amide derivatives from 2-(2-Bromo-4-fluorophenoxy)propanoic acid

Application Notes & Protocols Topic: Preparation of Amide Derivatives from 2-(2-Bromo-4-fluorophenoxy)propanoic acid For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of Amide Derivatives from 2-(2-Bromo-4-fluorophenoxy)propanoic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryloxypropanoic Acid Amides in Medicinal Chemistry

The 2-(aryloxy)propanoic acid scaffold is a privileged motif in modern drug discovery, with prominent examples demonstrating significant therapeutic potential. Derivatives of 2-(2-Bromo-4-fluorophenoxy)propanoic acid, in particular, serve as versatile building blocks for creating novel chemical entities. The introduction of an amide bond, one of the most common linkages in bioactive molecules, provides a robust strategy for modulating the physicochemical and pharmacological properties of a lead compound.[1][2] Amide derivatives are integral to a vast array of pharmaceuticals, owing to their metabolic stability and ability to form key hydrogen bond interactions with biological targets.[3]

This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of diverse amide derivatives starting from 2-(2-Bromo-4-fluorophenoxy)propanoic acid. We will delve into the mechanistic rationale behind common coupling strategies and offer step-by-step instructions to ensure high-yield, reproducible outcomes for researchers engaged in the synthesis of new therapeutic agents. The protocols detailed herein are designed to be adaptable for the creation of compound libraries for screening and lead optimization campaigns.

Core Principle: Activating the Carboxyl Group for Amidation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and kinetically slow. The primary reaction is a simple acid-base neutralization, which forms a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents, which react with the carboxylate to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][4]

This application note will focus on two of the most reliable and widely adopted classes of coupling reagents in medicinal chemistry: carbodiimides (specifically EDC with HOBt) and uronium salts (specifically HBTU).[5][6]

Protocol I: Carbodiimide-Mediated Synthesis Using EDC/HOBt

This method is a cornerstone of modern amide synthesis due to the water-soluble nature of the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reagent and its urea byproduct, which simplifies purification.[7] The addition of 1-Hydroxybenzotriazole (HOBt) is critical; it acts as a relay agent that minimizes racemization at the α-carbon of the propanoic acid and increases coupling efficiency by forming a more reactive intermediate ester.[7][8]

Mechanism of Action: EDC/HOBt Coupling

The reaction proceeds through a well-defined pathway:

  • Activation: The carboxylic acid attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.

  • HOBt Ester Formation: HOBt rapidly attacks the O-acylisourea, forming an active HOBt ester and releasing a soluble urea derivative. This step is crucial as the HOBt ester is less susceptible to racemization and side reactions than the O-acylisourea intermediate.[5][8][9]

  • Aminolysis: The desired amine performs a nucleophilic attack on the carbonyl of the active ester, forming the thermodynamically stable amide bond and regenerating HOBt.[8]

EDC_HOBt_Mechanism Acid R-COOH (Carboxylic Acid) Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 + EDC EDC EDC EDC->Intermediate1 Urea EDC-Urea (Byproduct) Intermediate1->Urea releases ActiveEster Active HOBt Ester Intermediate1->ActiveEster + HOBt HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt regenerates Amide R-CONH-R' (Amide Product) ActiveEster->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Caption: EDC/HOBt coupling mechanism workflow.

Detailed Step-by-Step Protocol (EDC/HOBt)

Materials & Reagents:

  • 2-(2-Bromo-4-fluorophenoxy)propanoic acid

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (optional, for amine salts)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Magnetic stirrer, round-bottom flask, ice bath, separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Bromo-4-fluorophenoxy)propanoic acid (1.0 eq).

  • Add the amine of choice (1.1 eq) and HOBt (1.2 eq). If the amine is provided as a hydrochloride salt, add DIPEA (1.2 eq) to liberate the free base.

  • Dissolve the components in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the flask to 0 °C in an ice bath with stirring.

  • Once cooled, add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate (EtOAc).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess amine, base, HOBt, and the EDC-urea byproduct.[10]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to afford the pure amide derivative.

Protocol II: Uronium Salt-Mediated Synthesis Using HBTU

Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and fast-acting coupling agents.[11] They are particularly favored for sterically hindered substrates or less reactive amines where carbodiimide methods may be sluggish. The reaction requires a non-nucleophilic base, such as DIPEA, to neutralize the carboxylic acid and facilitate the reaction.[12]

Mechanism of Action: HBTU Coupling
  • Carboxylate Formation: A non-nucleophilic base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • Active Ester Formation: The carboxylate anion attacks the HBTU reagent, leading to the formation of the same active HOBt ester as in the EDC/HOBt pathway. This step releases N,N,N',N'-tetramethylurea as a byproduct.[12]

  • Aminolysis: The amine attacks the active ester to yield the final amide product.

HBTU_Mechanism Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) Acid->Carboxylate + DIPEA Base DIPEA Base->Carboxylate ActiveEster Active HOBt Ester Carboxylate->ActiveEster + HBTU HBTU HBTU HBTU->ActiveEster Urea Tetramethylurea (Byproduct) HBTU->Urea releases Amide R-CONH-R' (Amide Product) ActiveEster->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Caption: HBTU coupling mechanism workflow.

Detailed Step-by-Step Protocol (HBTU)

Materials & Reagents:

  • 2-(2-Bromo-4-fluorophenoxy)propanoic acid

  • Primary or secondary amine of choice

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 10% aqueous citric acid solution or 1 M HCl

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Magnetic stirrer, round-bottom flask, separatory funnel

Procedure:

  • In a dry round-bottom flask, dissolve 2-(2-Bromo-4-fluorophenoxy)propanoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (to a concentration of approx. 0.2 M).

  • Add DIPEA (3.0-3.5 eq) to the solution and stir for 5 minutes at room temperature.[12]

  • Add HBTU (1.2-1.5 eq) to the stirring mixture. The solution may change color (e.g., to yellow).[12]

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt coupling.

  • Monitoring: Check for the consumption of the starting acid by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing EtOAc or DCM.

    • Wash the organic layer sequentially with 10% citric acid (2x), saturated NaHCO₃ (2x), and brine (1x). This sequence effectively removes the tetramethylurea byproduct, excess base, and unreacted starting materials.[12]

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the target amide.

Data Summary and Reagent Comparison

Table 1: Qualitative Comparison of Coupling Protocols
FeatureEDC/HOBt ProtocolHBTU Protocol
Reaction Speed Slower (typically 12-18 hours)Faster (typically 1-4 hours)
Efficiency Good to excellent; may be slow with hindered substrates.Excellent; highly effective for difficult couplings.[11]
Byproduct Removal Water-soluble urea byproduct is easily removed by aqueous work-up.[7]Tetramethylurea byproduct is organic-soluble but effectively removed by standard aqueous washes.[12]
Cost More economical for large-scale synthesis.More expensive, often preferred for discovery-phase chemistry.
Handling Reagents are generally stable solids. HOBt can have explosive character in its anhydrous form.HBTU is a stable solid but should be handled in a fume hood.
Racemization Risk Low, due to the presence of HOBt.[7]Very low; the mechanism intrinsically suppresses racemization.[12]
Table 2: Representative Reaction Parameters for Amide Synthesis
AmineCoupling MethodAcid:Amine:Reagent:Base (eq)SolventTime (h)Typical Yield (%)
BenzylamineEDC/HOBt1 : 1.1 : 1.2 (EDC/HOBt) : 0DCM1685-95%
MorpholineHBTU1 : 1.1 : 1.2 : 3.0DMF290-98%
AnilineEDC/HOBt/DMAP1 : 1.2 : 1.2 : 1.2 (DMAP)DCM1870-85%[5]
tert-ButylamineHBTU1 : 1.5 : 1.5 : 3.5DMF465-80%

Note: Yields are illustrative and depend on the specific amine and purification efficiency. For electron-deficient amines like aniline, the addition of DMAP can be beneficial in the EDC/HOBt protocol.[5]

General Experimental Workflow

General_Workflow Start Starting Materials: - 2-(2-Bromo-4-fluorophenoxy)propanoic acid - Amine - Coupling Reagents & Base Reaction Amide Coupling Reaction (Protocol I or II) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Upon Completion Drying Drying & Concentration Workup->Drying Purification Flash Column Chromatography Drying->Purification Final Pure Amide Derivative (Characterization: NMR, MS) Purification->Final

Caption: General workflow for amide derivative synthesis.

Conclusion

The synthesis of amide derivatives from 2-(2-Bromo-4-fluorophenoxy)propanoic acid is a critical transformation for generating novel compounds in drug discovery. The EDC/HOBt and HBTU coupling protocols presented here are robust, reliable, and adaptable to a wide range of amine substrates. The choice between the two methods often depends on factors such as substrate reactivity, reaction scale, and cost considerations. By following these detailed protocols and understanding the underlying chemical principles, researchers can efficiently synthesize diverse libraries of amide derivatives for biological evaluation, accelerating the journey from a chemical scaffold to a potential therapeutic candidate.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from organic-synthesis.org. [Link]

  • Subash, B., & et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(31), 4094-4097. Available from: PMC. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec website. [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Scientific Diagram. Retrieved from ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HBTU. Retrieved from org-chem.org. [Link]

  • Common Organic Chemistry. (n.d.). HBTU. Retrieved from org-chem.org. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps website. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]

  • Singh, R., & Kumar, D. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1150. [Link]

  • Organic Letters. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available from: PMC. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem website. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from ResearchGate. [Link]

  • PubMed. (2014). Antiproliferative activity of synthetic fatty acid amides from renewable resources. Retrieved from PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(2-Bromo-4-fluorophenoxy)propanoic acid

Welcome to the technical support center for the synthesis of 2-(2-Bromo-4-fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-4-fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in the laboratory.

Introduction: The Synthetic Challenge

The synthesis of 2-(2-Bromo-4-fluorophenoxy)propanoic acid is most commonly achieved via a two-step process: a Williamson ether synthesis to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. While the Williamson ether synthesis is a classic and robust reaction, achieving high yields with substituted phenols like 2-Bromo-4-fluorophenol can present unique challenges.[1] This guide will provide a detailed walkthrough of the process, highlighting critical parameters and offering solutions to common problems.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol Reaction_1 Reflux 2-Bromo-4-fluorophenol->Reaction_1 1.0 eq Ethyl_2-bromopropanoate Ethyl_2-bromopropanoate Ethyl_2-bromopropanoate->Reaction_1 1.1 - 1.5 eq Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Reaction_1 Ester_Intermediate Ethyl 2-(2-Bromo-4-fluorophenoxy)propanoate Reaction_2 Reflux Ester_Intermediate->Reaction_2 Reaction_1->Ester_Intermediate Base_Hydrolysis Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) Base_Hydrolysis->Reaction_2 Final_Product 2-(2-Bromo-4-fluorophenoxy)propanoic acid Acidification Acid (e.g., HCl) Acidification->Final_Product Salt_Intermediate Salt_Intermediate Reaction_2->Salt_Intermediate Sodium 2-(2-Bromo-4-fluorophenoxy)propanoate Salt_Intermediate->Acidification

Caption: Overall workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-Bromo-4-fluorophenoxy)propanoate (Williamson Ether Synthesis)

This procedure is a robust starting point for the synthesis of the ester intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
2-Bromo-4-fluorophenol191.0010.01.0
Ethyl 2-bromopropanoate181.0312.01.2
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.0
Acetone, anhydrous-50 mL-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-fluorophenol (1.91 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Reagent Addition: Begin stirring the suspension and add ethyl 2-bromopropanoate (2.17 g, 12.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude ester.

Part 2: Hydrolysis of Ethyl 2-(2-Bromo-4-fluorophenoxy)propanoate

This protocol outlines the conversion of the ester intermediate to the final carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Ethyl 2-(2-Bromo-4-fluorophenoxy)propanoate291.118.0 (crude from Part 1)1.0
Sodium Hydroxide (NaOH)40.0016.02.0
Ethanol-30 mL-
Water-15 mL-
Hydrochloric Acid (HCl), concentrated-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-(2-Bromo-4-fluorophenoxy)propanoate in 30 mL of ethanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.64 g, 16.0 mmol) in 15 mL of water. Add the NaOH solution to the ethanolic solution of the ester.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 20 mL of water.

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • A precipitate of 2-(2-Bromo-4-fluorophenoxy)propanoic acid should form.

  • Purification:

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting_Guide cluster_Low_Yield cluster_Incomplete_Reaction cluster_Side_Products cluster_Purification_Issues Start Problem Encountered Low_Yield Low Yield of Ester (Step 1) Start->Low_Yield Incomplete_Reaction Incomplete Reaction (Step 1 or 2) Start->Incomplete_Reaction Side_Products Formation of Side Products Start->Side_Products Purification_Issues Purification Difficulties Start->Purification_Issues LY_Cause1 Cause: Incomplete deprotonation of phenol. Low_Yield->LY_Cause1 LY_Cause2 Cause: Loss of volatile reagents. Low_Yield->LY_Cause2 IR_Cause1 Cause: Insufficient reaction time or temperature. Incomplete_Reaction->IR_Cause1 IR_Cause2 Cause: Poor quality of reagents. Incomplete_Reaction->IR_Cause2 SP_Cause1 Cause: C-alkylation of the phenoxide. Side_Products->SP_Cause1 SP_Cause2 Cause: Elimination (E2) of ethyl 2-bromopropanoate. Side_Products->SP_Cause2 PI_Cause1 Cause: Oily product that is difficult to crystallize. Purification_Issues->PI_Cause1 PI_Cause2 Cause: Emulsion formation during work-up. Purification_Issues->PI_Cause2 LY_Solution1 Solution: Use a stronger base (e.g., NaH in THF) or increase the amount of K2CO3. LY_Cause1->LY_Solution1 LY_Solution2 Solution: Ensure the reflux condenser is efficient. Maintain a gentle reflux. LY_Cause2->LY_Solution2 IR_Solution1 Solution: Extend the reflux time and monitor by TLC. Ensure the reaction temperature is appropriate for the solvent. IR_Cause1->IR_Solution1 IR_Solution2 Solution: Use freshly opened or purified reagents. Ensure solvents are anhydrous. IR_Cause2->IR_Solution2 SP_Solution1 Solution: Use a less polar aprotic solvent. Consider using a milder base. SP_Cause1->SP_Solution1 SP_Solution2 Solution: Maintain a moderate reaction temperature. Avoid excessively strong or bulky bases. SP_Cause2->SP_Solution2 PI_Solution1 Solution: Purify by column chromatography before crystallization. Try different recrystallization solvent systems. PI_Cause1->PI_Solution1 PI_Solution2 Solution: Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. PI_Cause2->PI_Solution2

Caption: A troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis (Step 1) is not going to completion. What can I do?

A1: Incomplete conversion is a common issue. Here are a few things to consider:

  • Base Strength: Potassium carbonate is a relatively mild base. If your 2-Bromo-4-fluorophenol is not fully deprotonated, the reaction will stall. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). However, be aware that stronger bases can increase the likelihood of side reactions.

  • Reaction Time and Temperature: Ensure you are refluxing at the appropriate temperature for your chosen solvent and for a sufficient duration. For some less reactive systems, extending the reflux time to 24 hours may be necessary.

  • Reagent Purity: The presence of water can quench the phenoxide intermediate. Ensure your solvent and reagents are anhydrous. Ethyl 2-bromopropanoate can also degrade over time, so using a freshly opened bottle or purified reagent is recommended.

Q2: I am observing a significant amount of a side product in my reaction mixture. What could it be and how can I avoid it?

A2: The most likely side reactions in a Williamson ether synthesis with a phenoxide are C-alkylation and elimination.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring. To favor O-alkylation, it is generally better to use a less polar aprotic solvent.

  • Elimination (E2): The ethyl 2-bromopropanoate can undergo an E2 elimination reaction in the presence of a strong base to form ethyl acrylate. This is more likely to occur at higher temperatures and with stronger or bulkier bases. To minimize this, maintain a moderate reflux temperature and avoid using excessively strong bases if possible.

Q3: The hydrolysis of the ester (Step 2) seems to be slow or incomplete. What should I do?

A3: Saponification of hindered esters can sometimes be sluggish.

  • Increase Reaction Time/Temperature: Simply extending the reflux time is often sufficient.

  • Increase Base Equivalents: You can try increasing the equivalents of sodium hydroxide to 2.5 or 3.0 to drive the reaction to completion.

  • Solvent System: A mixture of ethanol and water is typically effective. Ensure there is enough water to dissolve the sodium hydroxide and enough ethanol to solubilize the ester.

Q4: My final product is an oil and is difficult to purify. What are my options?

A4: If the product does not readily crystallize, it may be due to impurities.

  • Column Chromatography: Purifying the crude product by silica gel column chromatography before attempting crystallization can remove impurities that may be inhibiting crystal formation. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Alternative Recrystallization Solvents: Experiment with different solvent systems for recrystallization. Toluene, or a mixture of ethyl acetate and hexanes, may be effective.

  • Trituration: If crystallization is challenging, try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization or wash away non-polar impurities.

Product Characterization

Accurate characterization of the final product is crucial for confirming its identity and purity.

2-(2-Bromo-4-fluorophenoxy)propanoic acid

  • CAS Number: 1579-73-3[2]

  • Molecular Formula: C₉H₈BrFO₃[2]

  • Molecular Weight: 263.06 g/mol [2]

  • Appearance: Expected to be a white to off-white solid.

  • ¹H NMR (Expected): The proton NMR spectrum is a key tool for structural confirmation. The expected signals would include:

    • A doublet for the methyl protons (~1.6-1.8 ppm).

    • A quartet for the methine proton (~4.8-5.0 ppm).

    • Aromatic protons in the range of ~6.8-7.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • A broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR (Expected): The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (~170-175 ppm).

References

  • Beijing Xinheng Technology Co., Ltd. 2-(2-Bromo-4-fluorophenoxy)propanoic acid. Available from: [Link]

  • U.S. Environmental Protection Agency. 2-bromo-4-fluorophenylacetic acid Properties. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Halogenated Phenoxy Acid Synthesis

Welcome to the Technical Support Center for the synthesis of halogenated phenoxy acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of halogenated phenoxy acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important class of organic reactions. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the causal factors that govern reaction outcomes, with a special focus on identifying and minimizing unwanted side reactions.

The synthesis of halogenated phenoxy acids, while conceptually straightforward, is often plagued by competing reaction pathways that can significantly impact yield and purity. Understanding the mechanisms behind these side reactions is paramount to developing robust and reproducible synthetic strategies. This resource is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is a C-alkylated phenol instead of the desired O-alkylated phenoxy acid. What are the key factors influencing this regioselectivity?

A1: The competition between O-alkylation and C-alkylation is a classic challenge in phenoxide chemistry and is fundamentally governed by the principles of hard and soft acid-base (HSAB) theory, as well as reaction conditions.[1][2] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (a hard nucleophilic center) and the electron-rich aromatic ring, particularly at the ortho and para positions (softer nucleophilic centers).[1][3]

Causality and Mechanistic Insights:

  • Solvent Effects: This is arguably the most critical factor.[2][4]

    • Protic Solvents (e.g., water, methanol, trifluoroethanol) strongly solvate the phenoxide oxygen through hydrogen bonding.[2] This "shielding" of the oxygen atom hinders its nucleophilicity, thereby favoring attack from the carbon atoms of the ring (C-alkylation).[2]

    • Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile) do not form strong hydrogen bonds with the phenoxide oxygen.[2][5] This leaves the oxygen atom more exposed and available for nucleophilic attack, thus promoting the desired O-alkylation.[2][5]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction pathway. Tightly associated cations can partially block the oxygen atom, leading to an increase in C-alkylation.

  • Alkylating Agent: While the synthesis of phenoxy acids typically involves chloroacetic acid or its esters, the principles of the Williamson ether synthesis are applicable.[3] The reaction proceeds via an S_N2 mechanism.[3][6]

Troubleshooting Protocol: Favoring O-Alkylation

  • Solvent Selection: Switch from any protic solvents to a high-quality, dry, aprotic polar solvent such as DMF or DMSO.[2][5]

  • Base Selection: Use a strong base to ensure complete deprotonation of the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.

  • Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also provide the activation energy for less favorable pathways, including C-alkylation.

  • Consider Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can be highly effective in promoting O-alkylation.[7][8] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides, leading to a cleaner reaction.[7][8]

Q2: I am observing significant amounts of unreacted halogenated phenol in my final product. What could be causing this low conversion?

A2: Low conversion of the starting halogenated phenol is a common issue that can stem from several factors, including incomplete deprotonation, side reactions of the alkylating agent, and suboptimal reaction conditions.

Causality and Mechanistic Insights:

  • Incomplete Deprotonation: The reaction requires the formation of the phenoxide ion, which is the active nucleophile.[2] If the base is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain protonated and unreactive.

  • Hydrolysis of the Alkylating Agent: In the presence of water and a strong base, the haloacetic acid or its ester can be hydrolyzed to glycolic acid or its salt.[9] This consumes the alkylating agent, making it unavailable for the desired reaction with the phenoxide.

  • Reaction Temperature and Time: The condensation reaction may require specific temperature and time parameters to proceed to completion. Insufficient heating or a shortened reaction time will likely result in incomplete conversion.

Troubleshooting Protocol: Improving Conversion

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to minimize the hydrolysis of the haloacetate.[9]

  • Optimize Base and Stoichiometry:

    • Use a slight excess of a strong, non-nucleophilic base like potassium carbonate or sodium hydride.

    • Ensure accurate measurement of all reactants to maintain the correct stoichiometric ratios. A Chinese patent suggests that using an anhydrous carbonate weak base can effectively inhibit the hydrolysis of chloroacetate.[10]

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting phenol. Continue the reaction until the starting material is consumed.

  • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress and the formation of any new byproducts.

Q3: My product is contaminated with polychlorinated dibenzo-p-dioxins (PCDDs). How can I prevent their formation?

A3: The formation of PCDDs is a significant concern in the synthesis of certain halogenated phenoxy acids, particularly those derived from polychlorinated phenols like 2,4-dichlorophenol (a precursor to 2,4-D).[11]

Causality and Mechanistic Insights:

PCDDs are formed through the condensation of two molecules of a chlorinated phenate, particularly at elevated temperatures and under strongly alkaline conditions.[11] The mechanism involves the nucleophilic attack of a phenoxide ion on another molecule of the chlorinated phenol, leading to the formation of a diphenyl ether linkage, which can then cyclize to form the dibenzo-p-dioxin ring system.

Troubleshooting Protocol: Minimizing Dioxin Formation

  • Strict Temperature Control: This is the most critical parameter. Avoid excessive heating during the reaction. The synthesis of 2,4-D, for instance, is typically carried out at moderate temperatures.[11]

  • Control of Alkalinity: While a basic medium is necessary for the reaction, excessively high concentrations of strong bases can promote the side reactions leading to dioxin formation.[11] Use the minimum amount of base required for complete phenoxide formation.

  • Purification of Starting Materials: Ensure the purity of the starting halogenated phenol. The presence of other polychlorinated phenol impurities can lead to the formation of a wider range of PCDD congeners.[12]

  • Alternative Synthetic Routes: Consider alternative synthetic pathways that may have a lower propensity for dioxin formation. For example, the chlorination of phenoxyacetic acid can be an alternative to the condensation of 2,4-dichlorophenol with monochloroacetic acid, although this route can also lead to impurities.[11]

Data Summary & Analytical Methods

For effective troubleshooting, it is crucial to accurately identify and quantify the main product and any side products. Below is a summary of common analytical techniques.

Analytical TechniqueApplication in Phenoxy Acid SynthesisKey Information Provided
High-Performance Liquid Chromatography (HPLC) Primary method for purity assessment and quantification of reactants and products.[13]Retention times for identification, peak area for quantification of phenoxy acid, unreacted phenol, and other impurities.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of product structure, often after derivatization to a more volatile ester form.[14][15]Mass-to-charge ratio for structural elucidation of byproducts.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and selective method for detecting trace-level impurities, including PCDDs and phenolic metabolites.[16][17]Precise identification and quantification of analytes in complex matrices.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of major impurities.Chemical shifts and coupling constants to confirm the desired structure and identify the positions of substituents on the aromatic ring.

Experimental Workflow Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

Diagram 1: O-Alkylation vs. C-Alkylation Pathways

G cluster_reactants Reactants cluster_products Potential Products Phenoxide Halogenated Phenoxide Ion O_Alkylation Desired Product: O-Alkylated Phenoxy Acid Phenoxide->O_Alkylation  Aprotic Solvent  (e.g., DMF, DMSO) C_Alkylation Side Product: C-Alkylated Phenol Phenoxide->C_Alkylation  Protic Solvent  (e.g., H₂O, MeOH) AlkylHalide Haloacetic Acid/Ester AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Solvent choice critically directs the reaction towards either the desired O-alkylation or the C-alkylation side reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

G Start Low Conversion of Starting Phenol Check_Base Is deprotonation complete? Start->Check_Base Check_Conditions Are reaction conditions anhydrous? Check_Base->Check_Conditions Yes Increase_Base Increase base stoichiometry Check_Base->Increase_Base No Check_Time_Temp Is reaction time/ temperature sufficient? Check_Conditions->Check_Time_Temp Yes Use_Anhydrous Use anhydrous solvents/reagents Check_Conditions->Use_Anhydrous No Optimize_Time_Temp Increase reaction time and/or temperature Check_Time_Temp->Optimize_Time_Temp No Monitor_Reaction Monitor reaction by TLC/HPLC Check_Time_Temp->Monitor_Reaction Yes Increase_Base->Monitor_Reaction Use_Anhydrous->Monitor_Reaction Optimize_Time_Temp->Monitor_Reaction

Caption: A systematic approach to diagnosing and resolving low conversion rates in phenoxy acid synthesis.

References

  • World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). INCHEM. [Link]

  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • Chen, J., Tiong, V., & He, J. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics, 11(7), 599. [Link]

  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Cipac.org. [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C. [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • da Silva, J. B. P., & da Silva, C. H. T. P. (2018). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Journal of the Brazilian Chemical Society, 29, 1475-1483. [Link]

  • Wikipedia. (2024). McMurry reaction. [Link]

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455–15465. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Bhadra, K. H., et al. (2015). Controlled manipulation of selectivity between O- versus C-alkylation in methylation of phenol using ZrO2-WO3- SiO2 catalysts. Catalysis Science & Technology, 5(8), 4048-4057. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • Psathaki, M., & Manoussaridou, E. (2002). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Journal of Chromatography A, 963(1-2), 263-271. [Link]

  • Felton, D., & Knaack, J. B. (2007). The Production of Phenoxy Herbicides. Some Aspects of the Chemistry and Toxicology of the Phenoxy Herbicides. [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Rivero, I. A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 634-647. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • National Pesticide Information Center. (2019). 2,4-D Fact Sheet. [Link]

  • Wikipedia. (2024). Ullmann condensation. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Lindley, J. (1984). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Journal of the Chemical Society, Perkin Transactions 1, 701-706. [Link]

  • Wikipedia. (2024). Phase-transfer catalyst. [Link]

  • Agilent Technologies. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

  • Singh, B. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(27), 17355-17376. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]

  • Google Patents. (n.d.). EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • Lin, S. T., & Shiu, L. H. (1995). Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. Journal of the Chinese Chemical Society, 42(5), 853-857. [Link]

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Application of McMurry reaction in synthesis of natural products. [Link]

  • ResearchGate. (n.d.). Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • Oxford Academic. (2014). Determination of Chlorinated Phenoxy Acid Herbicides in Tobacco by Modified QuEChERS Extraction and High-Performance Liquid Chro. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Organic Chemistry Portal. (n.d.). McMurry Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Bromo-4-fluorophenoxy)propanoic Acid

[1] Executive Summary & Impurity Landscape Purifying 2-(2-Bromo-4-fluorophenoxy)propanoic acid presents a distinct challenge compared to non-halogenated analogues.[1] The presence of electron-withdrawing groups (Bromine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Impurity Landscape

Purifying 2-(2-Bromo-4-fluorophenoxy)propanoic acid presents a distinct challenge compared to non-halogenated analogues.[1] The presence of electron-withdrawing groups (Bromine at ortho, Fluorine at para) on the aromatic ring significantly increases the acidity of the unreacted starting material, 2-bromo-4-fluorophenol .[1]

While standard phenols (


) are easily separated from carboxylic acids (

) using weak bases like Sodium Bicarbonate, this specific halogenated phenol has a

closer to 7.0–7.[1]5. This proximity creates a "separation overlap" where standard acid-base extractions may fail to fully remove the starting phenol, leading to oily, impure products.
Common Impurities Profile
Impurity TypeSpecific CompoundOriginRemoval Strategy
Starting Material A 2-Bromo-4-fluorophenolUnreacted reagentpH-Controlled Extraction / Recrystallization
Starting Material B 2-Halopropanoic acidUnreacted reagentWater wash / Distillation (if volatile)
Side Product Inorganic Salts (KBr, NaCl)Williamson Ether byproductAqueous wash
Color Bodies Oxidized PhenolicsAir oxidationActivated Carbon / Recrystallization

Core Protocol: The "pH-Swing" Extraction[1]

Standard bicarbonate washes are often insufficient for this molecule.[1] Use this optimized pH-controlled protocol to maximize purity before crystallization.

The Logic (Why this works)

We exploit the


 difference. By maintaining the aqueous extraction phase at pH 5.5–6.0 , we ensure the Product  (Propanoic acid derivative, 

) is deprotonated (water-soluble), while the Impurity (Halogenated Phenol,

) remains protonated (organic-soluble).[1]
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • Acid Wash (Removal of Basic Salts): Wash the organic layer once with 1M HCl to remove any trapped inorganic bases (e.g.,

    
    ). Discard aqueous layer.[1][2]
    
  • The "Critical" Extraction (Target pH 6):

    • Do NOT use saturated Sodium Bicarbonate (

      
      ) immediately, as it may extract the phenol.
      
    • Instead: Extract the organic layer with a 0.5M Phosphate Buffer (pH 6.0) or dilute NaOH carefully monitored to reach pH 6.[1]

    • Action: The Product moves to the Aqueous Layer . The Phenol stays in the Organic Layer .

  • Phase Separation: Separate the layers. Keep the Aqueous Layer (contains product).

    • Optional Check: TLC the organic layer to confirm phenol presence (discard organic if confirmed).

  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M HCl until pH < 1. The product should precipitate as a white/off-white solid.[1]

    • Extract with fresh EtOAc or filter the solid directly if precipitation is heavy.

  • Drying: Dry organic extract over

    
    , filter, and evaporate.
    

Advanced Purification: Recrystallization Guide

If the acid-base extraction yields a solid that is still slightly off-color or has a low melting point range, recrystallization is required.[1]

Solvent System Selection Table
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 to 50:50High Best for removing inorganic traces and polar color bodies.[1]
Toluene / Heptane 1:2 to 1:4Medium Excellent for removing unreacted phenol if it persists.[1] Product crystallizes; phenol stays in mother liquor.[1]
DCM / Hexane Solvent/Anti-solventLow Use only if product is very soluble in DCM.[1] Risk of oiling out.[1][3]
Recrystallization Protocol (EtOH/Water)
  • Place crude solid in a flask with a stir bar.

  • Add Ethanol dropwise while heating to reflux until the solid just dissolves.

  • Remove from heat.[1] If colored, add activated carbon (5% w/w) and filter hot.

  • Add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Allow to cool slowly to room temperature, then chill in an ice bath for 1 hour.

  • Filter crystals and wash with cold 20% EtOH/Water.[1]

Visual Workflows (Logic Maps)

Diagram 1: The Optimized Purification Workflow

This flowchart illustrates the decision-making process for the pH-controlled extraction.

PurificationWorkflow Start Crude Reaction Mixture (Product + Halogenated Phenol) Dissolve Dissolve in EtOAc Wash with 1M HCl Start->Dissolve Extract Extract with Buffer pH 6.0 (Targeting Carboxylic Acid) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Phenol Impurity) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Bottom Layer Discard Discard / Recycle OrgLayer->Discard Acidify Acidify with HCl to pH 1 (Product Precipitates) AqLayer->Acidify Solid Isolate Solid Acidify->Solid Recryst Recrystallization (EtOH/Water or Toluene/Heptane) Solid->Recryst Final Pure 2-(2-Bromo-4-fluorophenoxy) propanoic acid Recryst->Final

Caption: Workflow separating the acidic product from the weakly acidic phenolic impurity using pH control.

Diagram 2: Troubleshooting "Oiling Out"

A common issue with phenoxy acids is the product separating as an oil rather than a crystal.

OilingOut Issue Problem: Product Oils Out during Crystallization Check1 Check Purity (TLC/HPLC) Issue->Check1 Impure High Impurity Load (Phenol present) Check1->Impure >5% Impurity Pure Chemically Pure but oiling Check1->Pure <1% Impurity Action1 Repeat Acid-Base Extraction (pH 6) Impure->Action1 Action2 Seed Crystal Method (Scratch glass/Add seed) Pure->Action2 Action3 Change Solvent (Try Toluene/Heptane) Action2->Action3 If fails

Caption: Logic tree for resolving "oiling out" phenomena during the crystallization phase.

Frequently Asked Questions (FAQs)

Q1: Why is my product pink/reddish after the workup?

  • Diagnosis: This indicates the presence of oxidized phenolic impurities or traces of bromine.

  • Fix: Dissolve the crude solid in the recrystallization solvent (hot) and add Activated Carbon (Charcoal). Reflux for 5–10 minutes and filter through Celite while hot. The carbon adsorbs the high-molecular-weight color bodies.[1]

Q2: Can I use Toluene for the initial extraction instead of EtOAc?

  • Answer: Yes, and it may be beneficial.[1][3] Toluene is excellent for keeping neutral and phenolic impurities in the organic phase. However, ensure your product (in its acid form) is soluble enough in Toluene at room temperature if you intend to wash it. If extracting out of Toluene into water (as the salt), it works very well.

Q3: The product oils out when I add water to the Ethanol solution. What do I do?

  • Troubleshoot: You likely added water too fast or the solution was too hot.[1]

  • Remedy: Reheat until the oil dissolves (add a splash more Ethanol if needed). Allow it to cool very slowly with vigorous stirring. Scratch the side of the flask with a glass rod to induce nucleation. If available, add a "seed crystal" of pure product.

Q4: How do I confirm the phenol is gone without HPLC?

  • Field Test: Use a Ferric Chloride (

    
    ) test .[1] Dissolve a small sample in ethanol and add a drop of aqueous 
    
    
    
    .
    • Purple/Blue/Green Color: Phenolic hydroxyls are present (Impure).[1]

    • Yellow/Orange Color: Negative for phenols (Clean).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Williamson Ether Synthesis and Acid-Base workups).

  • Santa Cruz Biotechnology. (n.d.).[1] 2-(2-Bromo-4-chlorophenoxy)propanoic acid - Product Data. Retrieved February 15, 2026. (Reference for physical properties of analogous halogenated phenoxy acids).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 605472, 2-Bromo-4-fluorophenol. (Data on pKa and acidity of the starting material).

  • Google Patents. (2019).[1] CN109809977A - Preparation method of 2-bromo-4-fluorobenzaldehyde and derivatives.[1] (Industrial context for handling brominated/fluorinated aromatics).[1][2][4][5][6][7]

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization. Department of Chemistry. (Guidance on solvent selection for polar/non-polar separations).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 2-(2-Bromo-4-fluorophenoxy)propanoic Acid

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is non-negotiable. Elemental analysis serves as a foundational technique, providing a quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is non-negotiable. Elemental analysis serves as a foundational technique, providing a quantitative measure of the elemental composition of a compound. This guide offers an in-depth, comparative look at the elemental analysis of 2-(2-Bromo-4-fluorophenoxy)propanoic acid, a compound representative of the complex, halogenated structures frequently encountered in medicinal chemistry. We will bridge theoretical calculations with practical experimental considerations, offering insights into method selection and data interpretation.

Theoretical Composition: The Calculated Benchmark

Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the "gold standard" against which all empirical data are compared. The process begins with the compound's molecular formula and the standard atomic weights of its constituent elements.

The molecular formula for 2-(2-Bromo-4-fluorophenoxy)propanoic acid is C₉H₈BrFO₃ .

To calculate the molecular weight and theoretical percentages, we use the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[5][6][11][12][15]

  • Bromine (Br): 79.904 u[1][8][16][17][18]

  • Fluorine (F): 18.998 u[4][7][9][19][20]

  • Oxygen (O): 15.999 u[3][13][21][22][23]

Molecular Weight Calculation:

  • C: 9 × 12.011 u = 108.099 u

  • H: 8 × 1.008 u = 8.064 u

  • Br: 1 × 79.904 u = 79.904 u

  • F: 1 × 18.998 u = 18.998 u

  • O: 3 × 15.999 u = 47.997 u

  • Total Molecular Weight: 263.062 u

Theoretical Elemental Percentages:

The percentage of each element is calculated as: (Total Mass of Element / Total Molecular Weight) × 100%.

ElementCalculationTheoretical %
Carbon(108.099 / 263.062) × 10041.10%
Hydrogen(8.064 / 263.062) × 1003.07%
Bromine(79.904 / 263.062) × 10030.37%
Fluorine(18.998 / 263.062) × 1007.22%
Oxygen(47.997 / 263.062) × 10018.24%
Total 100.00%

This theoretical composition is the benchmark for purity and identity. Any significant deviation in experimental results signals either the presence of impurities or an incorrect structural assignment.

Experimental Determination: Combustion Analysis

For organic compounds, the most prevalent method for determining carbon, hydrogen, nitrogen, and sulfur content is combustion analysis.[24][25] This technique, executed by a dedicated CHNS/O elemental analyzer, provides a rapid, precise, and reliable means of quantification.[26][27][28]

Experimental Protocol: CHN and Halogen Analysis
  • Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) of 2-(2-Bromo-4-fluorophenoxy)propanoic acid is placed in a tin or silver capsule. Accurate weighing is critical, as the final percentages are calculated relative to this initial mass; a microbalance is recommended for this purpose.[27]

  • Combustion: The sample is dropped into a high-temperature furnace (around 1000 °C) rich in oxygen. This "flash combustion" instantaneously breaks the organic molecule down into its constituent elemental gases. For halogenated compounds, special reagents are often added to the combustion tube to trap corrosive halogen gases and prevent interference.

  • Reduction & Separation: The resulting gas mixture (CO₂, H₂O, N₂, SO₂, and halogen acids) is swept by an inert carrier gas (typically helium) through a reduction chamber containing heated copper to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then passed through a gas chromatography (GC) column, which separates them based on their chemical properties.[28]

  • Detection & Quantification: As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas, generating a signal proportional to the concentration of the specific elemental gas. The instrument's software integrates these signals and, based on the initial sample weight and calibration standards, calculates the percentage of C, H, and N.

Oxygen is typically determined separately by pyrolysis in an oxygen-free environment, where the sample is decomposed, and the resulting oxygen is converted to carbon monoxide for detection.[29] Halogens like bromine and fluorine are often determined by titration or ion chromatography after combustion and absorption in a suitable solution.

Workflow for Elemental Analysis

G cluster_0 Theoretical Analysis cluster_1 Experimental Analysis A Compound Structure 2-(2-Bromo-4-fluorophenoxy)propanoic acid B Determine Molecular Formula C₉H₈BrFO₃ A->B C Calculate Molecular Weight (263.062 u) B->C D Calculate Theoretical % Composition C->D I Compare Results & Assess Purity D->I Theoretical Values E Weigh Sample (1-3 mg) F Combustion Analysis (CHN Analyzer) E->F G Separation (GC) & Detection (TCD) F->G H Calculate Experimental % Composition G->H H->I Experimental Values

Caption: Workflow from theoretical calculation to experimental validation in elemental analysis.

Data Comparison and Interpretation

A crucial step is the objective comparison of the experimental data against the theoretical values. For a pure compound, the experimentally determined percentages should closely match the calculated values.

Table 1: Comparison of Theoretical vs. Hypothetical Experimental Data

ElementTheoretical %Experimental % (Run 1)Deviation (%)Within Tolerance?
Carbon41.1040.95-0.15Yes
Hydrogen3.073.11+0.04Yes
Bromine30.3730.21-0.16Yes
Fluorine7.227.15-0.07Yes
Oxygen18.2418.58+0.34No

Analysis of Results:

In academic and industrial settings, an acceptable deviation for elemental analysis is typically within ±0.3% of the theoretical value.[24]

  • Carbon, Hydrogen, Bromine, and Fluorine: The hypothetical experimental values fall well within the accepted tolerance, strongly supporting the compound's identity and purity.

  • Oxygen: The deviation of +0.34% is outside the acceptable range. This warrants investigation. The causality could be:

    • Systematic Error: An issue with the oxygen analysis portion of the instrument or incomplete pyrolysis.

    • Presence of Water: If the sample was not perfectly dry, the excess water (H₂O) would artificially inflate the hydrogen and, more significantly, the oxygen percentages. This is a common cause for high oxygen readings.

    • Inorganic Impurities: Presence of an oxygen-rich impurity could also be a factor.

This data underscores why elemental analysis is a self-validating system; the sum of the percentages should be close to 100%, and individual values must align with theory.

Alternative and Complementary Analytical Techniques

While combustion analysis is the gold standard for C, H, N, S, and O in organic compounds, other techniques can provide elemental information, particularly for trace elements or for analyzing different sample matrices.[30]

TechniquePrinciplePrimary ApplicationComparison to Combustion Analysis
Inductively Coupled Plasma (ICP-MS/OES) Sample is introduced into a high-temperature plasma, causing atomic emission (OES) or ionization for mass separation (MS).Trace metal analysis, quantification of heteroatoms not easily measured by combustion.More sensitive for trace metals, but more complex sample preparation (digestion) is often required. Not suitable for bulk C, H, N analysis.
X-Ray Fluorescence (XRF) X-rays excite electrons in the sample, causing the emission of characteristic secondary X-rays that identify elements.[31][32]Non-destructive analysis of bulk solids and liquids, particularly for elements heavier than sodium.[33]Faster and non-destructive, but generally less sensitive and precise than combustion analysis for light elements (C, H, O, N).
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state.Quantitative analysis of specific metals, often one at a time.Highly specific and sensitive for certain metals but less versatile for the broad elemental profile of an organic compound.[32]

The choice of technique is dictated by the analytical question. For confirming the bulk composition and purity of a synthesized organic compound like 2-(2-Bromo-4-fluorophenoxy)propanoic acid, combustion analysis remains the most direct, efficient, and authoritative method.

References

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. [Link]

  • TechTarget Contributor. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. TechTarget. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Wikipedia. Oxygen. [Link]

  • Pajger, M., et al. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. [Link]

  • The Editors of Encyclopaedia Britannica. (2024). Oxygen. Britannica. [Link]

  • Quora. How heavy is one atom of carbon?. [Link]

  • Chemistry LibreTexts. (2023). Chemistry of Fluorine (Z=9). [Link]

  • Simple English Wikipedia. Bromine. [Link]

  • Brainly. [FREE] What is the atomic weight of Bromine?. [Link]

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  • Quora. What is the atomic mass of hydrogen?. [Link]

  • Quora. What is the mass of a molecule of fluorine?. [Link]

  • Royal Society of Chemistry. A comparison of elemental analysis techniques requiring no sample preparation : scanning electron microscopy and laser induced breakdown spectroscopy. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Fluorine. [Link]

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  • Pearson. (b) An elemental analysis of the acid indicates that it is composed of 5.89% H, 70.6% C, and 23.5% O by mass. What is its molecular formula?. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(2-Bromo-4-fluorophenoxy)propanoic acid

[1] Part 1: Executive Safety Directive Do not treat this compound as standard organic waste. [1][2] 2-(2-Bromo-4-fluorophenoxy)propanoic acid (CAS: 1579-73-3) presents a dual-hazard profile: it is a corrosive organic aci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

Do not treat this compound as standard organic waste. [1][2]

2-(2-Bromo-4-fluorophenoxy)propanoic acid (CAS: 1579-73-3) presents a dual-hazard profile: it is a corrosive organic acid and a poly-halogenated compound (containing both Bromine and Fluorine).[1]

Improper disposal into standard non-halogenated solvent streams can damage standard incineration scrubbers due to the formation of Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) upon combustion.[1] Furthermore, release into aqueous drains is strictly prohibited due to the persistence of phenoxy-acid derivatives in aquatic environments.[3]

Immediate Action Required:

  • Segregate: All waste streams containing >1% of this compound must be tagged as "Halogenated Organic Waste." [1]

  • Label: Clearly mark containers with "Contains Fluorine/Bromine" to alert downstream waste handlers.[1]

Part 2: Chemical Profile & Hazard Characterization[1]

Understanding the molecule dictates the disposal path.[1][3] This compound is a structural analog to phenoxy-acid herbicides, implying stability and potential environmental toxicity.[1][3]

PropertyDataOperational Implication
Chemical Name 2-(2-Bromo-4-fluorophenoxy)propanoic acid
CAS Number 1579-73-3Use for waste manifesting.[1]
Molecular Formula C₉H₈BrFO₃High Halogen Content: Requires high-temp incineration.[1]
Functional Groups Carboxylic Acid, Aryl Halides (Br, F), EtherCorrosive (pH < 2 in solution).
Physical State Solid (Powder)Dust inhalation hazard during weighing/transfer.[3]
GHS Hazards H314 (Causes severe skin burns), H302 (Harmful if swallowed)PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[3]

Part 3: Waste Segregation Logic (The Self-Validating System)[1]

To ensure compliance and safety, you must categorize the waste at the point of generation.[3][4] This protocol prevents cross-contamination and ensures the waste facility uses the correct incineration parameters (e.g., Rotary Kiln >1100°C).[3]

Workflow 1: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 2-(2-Bromo-4-fluorophenoxy)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Contaminated Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid BinSolid DISPOSAL A: Solid Hazardous Waste Bin (Tag: Toxic/Corrosive) Solid->BinSolid Double Bag SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (DCM, MeOH, DMSO) SolventCheck->Organic Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous BinHalo DISPOSAL B: Halogenated Organic Waste (DO NOT mix with Non-Halo) Organic->BinHalo Segregate BinAq DISPOSAL C: Aqueous Toxic Waste (Adjust pH 5-9 if req. by site) Aqueous->BinAq Collect

Figure 1: Decision logic for segregating waste streams to prevent incompatible mixing.[1]

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Context: You have a vial of pure powder or contaminated weighing boats/gloves.[1]

  • Containment: Do not empty loose powder into a general bin. Place the vial or debris into a clear, sealable secondary bag (e.g., Ziploc or whirl-pak).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-(2-Bromo-4-fluorophenoxy)propanoic acid"[1][5][6][7]

    • Hazard Checkboxes: Toxic, Corrosive.[3][8]

  • Consolidation: Place the sealed bag into the Solid Hazardous Waste Drum .

    • Why: This prevents dust generation when the main drum is opened and protects waste handlers from direct contact.[1][3]

Scenario B: Disposal of Organic Solutions (Reaction Mixtures/HPLC Waste)

Context: The compound is dissolved in Methanol, Acetonitrile, or Dichloromethane.[3]

  • Selection: Use the Halogenated Solvent waste container (typically a safety can or glass carboy).[1]

    • Critical: Never pour this into "Non-Halogenated" or "Flammables Only" cans. The Fluorine content requires specific scrubbing during incineration.[1][3]

  • Compatibility Check: Ensure the container does not contain strong oxidizers (like Nitric acid waste), which could react with the propanoic acid moiety.[1][3]

  • Transfer: Pour using a funnel to prevent splashing.

  • Log: Record the volume and concentration on the container's log sheet.

Scenario C: Disposal of Aqueous Solutions

Context: Buffer solutions or aqueous extraction layers.[1]

  • pH Check: Test the pH of the solution.[1][3] If pH < 2 (highly acidic), slowly neutralize with Sodium Bicarbonate to pH 5–9 before disposal, unless your facility accepts acidic aqueous waste directly.[3]

    • Why: Highly acidic waste can corrode metal safety cans or react with other wastes (e.g., azides/cyanides) to form gas.[3]

  • Collection: Pour into the Aqueous Toxic Waste container.

  • Prohibition: DO NOT pour down the sink. Even if neutralized, the phenoxy-acid structure is an environmental pollutant.[1][3]

Part 5: Emergency Spill Management[1]

In the event of a spill, speed and containment are critical to prevent surface corrosion and vapor generation.[3]

Workflow 2: Spill Response Protocol[1]

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Nitrile Gloves (x2) Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Neutralize 4. NEUTRALIZE Cover with Sodium Bicarb (Wait for bubbling to stop) Contain->Neutralize Collect 5. COLLECT Scoop into bag Label as Haz Waste Neutralize->Collect Clean 6. DECON Wash surface with soap & water Collect->Clean

Figure 2: Immediate response workflow for solid or liquid spills.[1]

Specific Spill Notes:

  • Powder Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (dampened with water) to weigh down the powder, then scoop up.[3]

  • Liquid Spill: Use a universal absorbent pad or vermiculite.[1] If the liquid is acidic, apply sodium bicarbonate until bubbling ceases before collection.[3]

Part 6: Regulatory Compliance (RCRA & EPA)[1]

While 2-(2-Bromo-4-fluorophenoxy)propanoic acid is not explicitly listed on the EPA "P" or "U" lists by name, it is regulated by Characteristic Waste rules.[1][3]

Regulatory CodeClassificationReason
D002 CorrosiveIf waste solution pH is ≤ 2.[1][9]
D001 IgnitableIf dissolved in flammable solvents (MeOH/ACN).[1]
F-List (F001/F002) Halogenated SolventsIf mixed with listed solvents (e.g., DCM) for disposal.[3]

Manifesting Requirement: When filling out waste tags, always list the full chemical name.[3][4] Do not use abbreviations like "BFPA."[1][3] Waste vendors require the full name to determine the Fluorine/Bromine load for their incinerators.[1][3]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved October 26, 2023, from [Link][3]

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